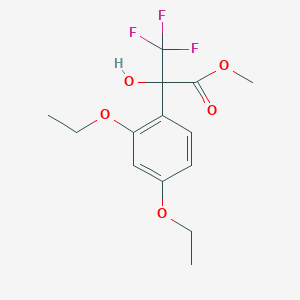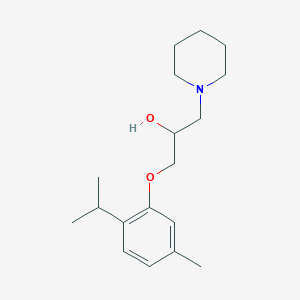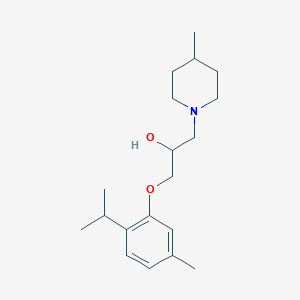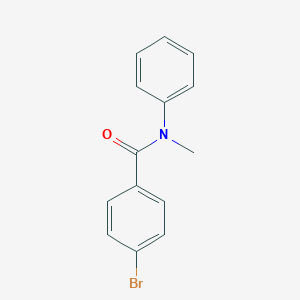![molecular formula C18H25NO3 B262511 2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclohexane derivative with a carbamoyl and carboxylic acid functional group attached to it. The compound is also known as PPCA and has been synthesized using various methods.
Mechanism of Action
PPCA exerts its therapeutic effects by inhibiting the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
PPCA has been shown to have anti-inflammatory and anti-tumor effects by inhibiting the activity of COX-2 and MMPs. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. PPCA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
PPCA has several advantages for lab experiments, including its ability to inhibit the activity of enzymes involved in inflammation and cancer, and its neuroprotective effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of PPCA, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for PPCA. The development of novel synthesis methods for PPCA could also improve its potential therapeutic applications. Additionally, the use of PPCA in combination with other drugs or therapies could enhance its therapeutic effects.
Synthesis Methods
PPCA can be synthesized using various methods, including the reaction of 4-phenyl-2-butanone with cyclohexanone in the presence of sodium hydroxide. The reaction results in the formation of 2-(4-phenylbutan-2-yl)cyclohexanone, which is then converted to PPCA by reacting it with chloroformic acid and ammonia.
Scientific Research Applications
PPCA has been studied for its potential therapeutic applications, including its ability to inhibit the activity of enzymes involved in inflammation and cancer. It has been shown to have anti-inflammatory and anti-tumor effects in both in vitro and in vivo studies. PPCA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Product Name |
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(4-phenylbutan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18(21)22/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
JKMKFVJLYBZSHJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)



![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)


![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)